molecular formula C23H26N4O4 B2873954 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide CAS No. 1091448-72-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2873954
CAS No.: 1091448-72-4
M. Wt: 422.485
InChI Key: AOMAHCRGXXZZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxin ring and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin and 1-methyl-1H-indole. The synthesis could involve:

    Formation of the Benzodioxin Ring: This might be achieved through a cyclization reaction.

    Attachment of the Indole Moiety: This could involve a substitution reaction where the indole is attached to the benzodioxin ring.

    Formation of the Ethanediamide Linkage: This might involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.

    Substitution: The compound might undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a ketone or aldehyde derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound might affect pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1H-indol-3-yl)ethyl]ethanediamide: A similar compound with a slight variation in the indole moiety.

    N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-2-yl)ethyl]ethanediamide: Another similar compound with a different substitution pattern on the indole ring.

Uniqueness

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-26(2)19(17-14-27(3)18-7-5-4-6-16(17)18)13-24-22(28)23(29)25-15-8-9-20-21(12-15)31-11-10-30-20/h4-9,12,14,19H,10-11,13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMAHCRGXXZZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.